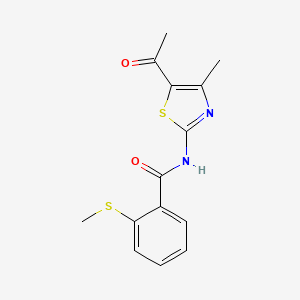

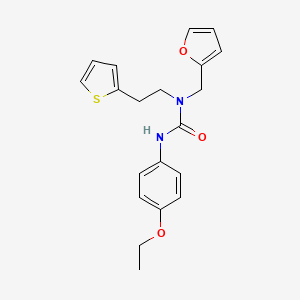

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, the synthesis of related compounds involves various methods, including ammonolysis with dimethylamine.

Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For instance, the solubility behavior of amphoteric copolymers of carboxybetaine and sulfobetaine monomers has been studied, which is influenced by copolymer composition, pH, and electrolyte concentration.

Wissenschaftliche Forschungsanwendungen

Microbial Cometabolism and Biotransformation : A study by Fedorak & Grbìc-Galìc (1991) investigated the aerobic biotransformations of benzothiophene and its derivatives by microbial cultures. They found that these compounds were transformed into various metabolites like benzothiophene-2,3-dione, highlighting the potential for microbial processing of benzothiophene compounds in environmental contexts.

Heterocyclic Chemistry : Research by Bannikova et al. (2007) delved into the heterocyclic chemistry involving compounds related to 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione. They explored the reactions of monocyclic 2,3-dihydro-1H-pyrrole2,3-diones with acyclic enamino ketones, contributing to the understanding of complex organic synthesis mechanisms.

Crystal Structure Analysis : A study by Małecka & Budzisz (2001) examined the structures of benzoxaphosphinane derivatives, which are structurally related to benzothiophene diones. This research contributes to the field of crystallography and the understanding of molecular structures in organic chemistry.

Synthesis of Novel Compounds : The work of Chepyshev et al. (2009) focused on the synthesis of novel compounds from 1-methyl-3-methylaminopyrrole-2,5-dione, which is chemically related to benzothiophene-1,1-dione. Their findings are significant for the development of new organic compounds with potential applications in various fields.

Organic Synthesis and Reaction Mechanisms : A research by Kim & Kim (2000) explored the synthesis of 3-alkylamino-5-arylthiophenes, which involves compounds related to 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione. This study adds to the knowledge of organic synthesis and the mechanisms of chemical reactions.

Antimicrobial Activity : The study by Ghorab et al. (2017) investigated the antimicrobial activity of certain benzothiophene derivatives. Their findings suggest potential applications of these compounds in developing new antimicrobial agents.

Zukünftige Richtungen

While specific future directions for this compound are not available, research into similar compounds continues to be a vibrant field. For instance, the amyotrophic lateral sclerosis (ALS) exposome, which includes environmental contributions to ALS risk and progression, is an area of active research .

Eigenschaften

IUPAC Name |

N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-10-8-6-13(11,12)9-5-3-2-4-7(8)9/h2-5,8,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJSRIXTSAOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CS(=O)(=O)C2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)

![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)

![3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2626884.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)

![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)